molecular formula C9H10ClF4N B6144994 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 875305-32-1

2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No. B6144994
CAS RN: 875305-32-1
M. Wt: 243.6
InChI Key:
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Description

“2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the molecular weight of 243.63 . It is used as an active pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F4N.ClH/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13;/h1-4,8H,5,14H2;1H . This indicates that the compound consists of a benzene ring substituted with a fluoro and a trifluoromethyl group, and an ethan-1-amine group.


Physical And Chemical Properties Analysis

This compound is a powder that is slightly soluble in water . It has a storage temperature of room temperature .

Safety and Hazards

This compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.", "Starting Materials": [ "4-fluoro-3-(trifluoromethyl)benzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: 4-fluoro-3-(trifluoromethyl)benzaldehyde is reacted with ethylamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to obtain the amine intermediate.", "Step 3: The amine intermediate is dissolved in diethyl ether and hydrochloric acid is added dropwise to obtain the hydrochloride salt of the target compound.", "Step 4: The hydrochloride salt is filtered and dried to obtain the final product, 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride." ] }

CAS RN

875305-32-1

Molecular Formula

C9H10ClF4N

Molecular Weight

243.6

Purity

95

Origin of Product

United States

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